

# (-)-Enitociclib chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to (-)-Enitociclib

#### Introduction

Enitociclib, also known as BAY 1251152 or VIP152, is a potent and highly selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] It is under investigation as an experimental drug for the treatment of various cancers, particularly hematological malignancies like multiple myeloma (MM) and MYC-driven lymphomas.[3][4][5] CDK9 is a critical component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which regulates transcriptional elongation by phosphorylating RNA Polymerase II (RNAPII).[6][7] By targeting this fundamental process, enitociclib disrupts the expression of key oncogenes and antiapoptotic proteins with short mRNA half-lives, such as MYC and MCL1, leading to cell cycle arrest and apoptosis in cancer cells.[3][6][8] This document provides a detailed overview of the chemical structure, properties, mechanism of action, and preclinical data for (-)-Enitociclib, intended for researchers and drug development professionals.

## **Chemical Structure and Properties**

Enitociclib is a chiral molecule; the clinically investigated compound is the (S)-enantiomer.[2][9] Its chemical identity and physicochemical properties are summarized below.

### **Chemical Identity**

The structural and identifying information for the active (S)-isomer of Enitociclib is presented in Table 1.



| Identifier           | Value                                                                                                                              |
|----------------------|------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name           | (S)-((2-((5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl)amino)pyridin-4-yl)methyl)(imino)(methyl)-λ <sup>6</sup> -sulfanone[2] |
| Alternate IUPAC Name | 5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-<br>[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-<br>2-amine[4][6]                 |
| CAS Number           | 1610408-97-3 ((S)-isomer)[2][4][6]                                                                                                 |
| Synonyms             | VIP152, BAY 1251152[2]                                                                                                             |
| Canonical SMILES     | COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3<br>=NC=CC(=C3)CS(=N)(=O)C[1][10]                                                               |
| Isomeric SMILES      | COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3<br>=NC=CC(=C3)CINVALID-LINK(=O)C[4][6]                                                         |

## **Physicochemical Properties**

Key physical and chemical properties of Enitociclib are detailed in Table 2.

| Property                 | Value                               |  |
|--------------------------|-------------------------------------|--|
| Molecular Formula        | C19H18F2N4O2S[2][4][6]              |  |
| Molecular Weight         | 404.44 g/mol [2][4]                 |  |
| Exact Mass               | 404.1119 Da[2]                      |  |
| Solubility               | Soluble in DMSO (e.g., 81 mg/mL)[1] |  |
| Storage (Powder)         | 3 years at -20°C[1][3]              |  |
| Storage (Stock Solution) | 1 year at -80°C in DMSO[1]          |  |

## **Mechanism of Action**

Enitociclib's primary mechanism of action is the selective inhibition of CDK9 kinase activity.[1] [2] CDK9, in a complex with Cyclin T1, forms the P-TEFb transcription factor.[7] P-TEFb is



essential for the transition from transcription initiation to productive elongation. It phosphorylates the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII) at serine 2 (Ser2) and serine 5 (Ser5) residues.[8][11]

By binding to and blocking the kinase activity of CDK9, enitociclib prevents this critical phosphorylation event.[1][6] The resulting hypo-phosphorylated RNAPII stalls, leading to a disruption of transcriptional elongation. This process disproportionately affects the expression of genes with short-lived mRNA transcripts, which require constant replenishment.[8] Many of these rapidly transcribed genes encode oncoproteins and anti-apoptotic factors crucial for cancer cell survival, including MYC and MCL1.[3][8][12] The subsequent depletion of these proteins triggers cell cycle arrest and induces apoptosis, showing high efficacy in transcriptionally addicted tumors.[5][6]



Click to download full resolution via product page

**Caption:** Mechanism of action of (-)-Enitociclib.



## **Biological Activity**

Enitociclib demonstrates high potency against its target kinase and robust anti-proliferative activity in various cancer cell lines.

## In Vitro Potency and Selectivity

Enitociclib is a highly potent inhibitor of CDK9 with significant selectivity over other cyclindependent kinases.

| Target | IC50           | Selectivity                   |  |
|--------|----------------|-------------------------------|--|
| CDK9   | 3 nM[1][2][13] | >50-fold vs. other CDKs[1][2] |  |
| CDK2   | 360 nM[1]      | ~120-fold                     |  |

## **Cellular Activity**

The compound effectively inhibits cell viability in cancer cell lines, particularly those derived from hematologic malignancies.

| Cell Line                          | Cancer Type               | IC <sub>50</sub> | Reference |
|------------------------------------|---------------------------|------------------|-----------|
| MOLM-13                            | Acute Myeloid<br>Leukemia | 29 nM            | [13]      |
| NCI-H929                           | Multiple Myeloma          | 36 - 78 nM       | [3][7]    |
| MM.1S                              | Multiple Myeloma          | 36 - 78 nM       | [7]       |
| OPM-2                              | Multiple Myeloma          | 36 - 78 nM       | [3][7]    |
| U266B1                             | Multiple Myeloma          | 36 - 78 nM       | [3][7]    |
| Human Lymphoma<br>Panel (35 lines) | Lymphoma                  | 43 - 152 nM      | [14][15]  |

# **Preclinical Studies and Experimental Protocols**



Preclinical studies in both in vitro and in vivo models have validated the mechanism and demonstrated the anti-tumor efficacy of enitociclib.

## **Cell Viability Assay**

This protocol is used to determine the cytotoxic effects of enitociclib on cancer cells.

- Cell Plating: Tumor cells are seeded in 96-well plates (e.g., at 5 x 10<sup>3</sup> cells per well) in their respective growth medium supplemented with 10% fetal calf serum.[1][8]
- Compound Addition: After 24 hours, the medium is replaced with fresh medium containing enitociclib at various concentrations (typically ranging from 0.001 to 10 μM) or a DMSO vehicle control.[1]
- Incubation: Cells are incubated for 96 hours in the presence of the test substance.[1][8]
- Viability Measurement: Cell viability is assessed using methods such as crystal violet staining or the Alamar Blue assay.[1][8] The results are used to calculate IC50 values.

## **Western Blotting**

This protocol is used to confirm the on-target effects of enitociclib by measuring changes in protein expression and phosphorylation.

- Cell Treatment: Cancer cells (e.g., NCI-H929, OPM-2) are treated with DMSO (vehicle) or various concentrations of enitociclib (e.g., 0.5 to 1 μM) for specified time points (e.g., up to 24 hours).[8][11]
- Lysate Preparation: Total cell lysates are prepared from the treated cells.
- Immunoblotting: Lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins. Key proteins analyzed include:
  - Apoptosis Markers: Cleaved PARP, Cleaved Caspase-3, Mcl-1.[8][11]
  - Target Engagement Markers: Phosphorylated RNAPII CTD (Ser2/Ser5), Total RNAPII.[8]
    [11]



- Downstream Oncogenes: c-Myc, PCNA.[8][11]
- Detection: Membranes are incubated with a secondary antibody and developed using chemiluminescence to visualize protein bands.[8]

## In Vivo Xenograft Studies

Animal models are used to evaluate the anti-tumor efficacy, tolerability, and pharmacodynamics of enitociclib in vivo.

- Model System: Immunocompromised mice (e.g., SCID/Beige) are subcutaneously implanted with human cancer cells (e.g., JJN-3, OPM-2, SU-DHL-10).[7][16]
- Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups. Enitociclib is typically administered intravenously (IV) on a weekly schedule at doses ranging from 10-15 mg/kg.[8][16] A vehicle group serves as the control.
- Efficacy Assessment: Tumor volume and mouse body weight are monitored regularly throughout the study.[16] Survival is also tracked as a primary endpoint.
- Pharmacodynamic (PD) Assessment: For mechanism of action studies, tumors are extracted at various time points after a single dose. The tissue is then analyzed by qPCR or Western blotting to confirm target modulation (e.g., inhibition of RNAPII phosphorylation and downregulation of MYC/MCL1).[7][8]





Click to download full resolution via product page

**Caption:** General workflow for an in vivo xenograft study.

## Conclusion

(-)-Enitociclib is a potent and selective CDK9 inhibitor with a well-defined mechanism of action centered on the disruption of transcriptional elongation. Preclinical data strongly support its activity in cancers that are dependent on the continuous transcription of oncogenes like MYC and anti-apoptotic genes like MCL1. It has demonstrated significant single-agent efficacy in in vitro and in vivo models of multiple myeloma and lymphoma.[2][8][16] Furthermore, studies have shown synergistic effects when enitociclib is combined with other anti-cancer agents, including bortezomib and lenalidomide.[7][8] These findings provide a robust rationale for its ongoing clinical investigation as a promising therapeutic agent for patients with aggressive and refractory hematological malignancies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enitociclib Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Enitociclib | C19H18F2N4O2S | CID 139593425 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Enitociclib | (S)-BAY-1251152 Chemietek [chemietek.com]
- 10. Enitociclib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enitociclib ((±)-BAY-1251152, VIP152) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(-)-Enitociclib chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b3419896#enitociclib-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com